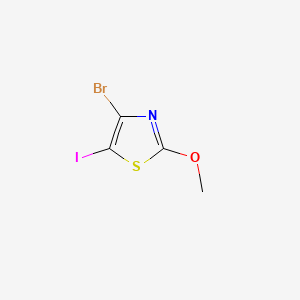![molecular formula C8H6BrN3O B14896110 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 2nd position on the pyrido[3,2-d]pyrimidine scaffold. The molecular formula of this compound is C8H6BrN3O, and it has a molecular weight of 240.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 2-amino-3-bromopyridine with methoxyacetic acid under reflux conditions. The reaction typically requires the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to around 100°C for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (K2CO3, NaOH), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), temperatures (room temperature to 80°C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol), temperatures (0-25°C).
Major Products:
- Substitution reactions yield various substituted pyridopyrimidines.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield amines or alcohols .
Scientific Research Applications
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
8-bromo-2-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3 |
InChI Key |
RVMJHEQZWQTGKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



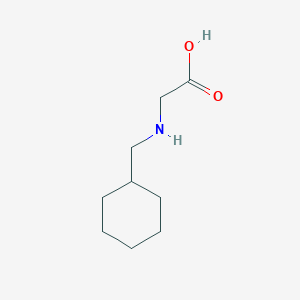


![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
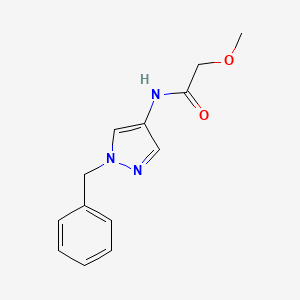


![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
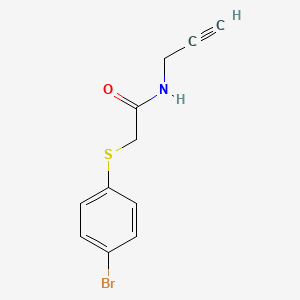
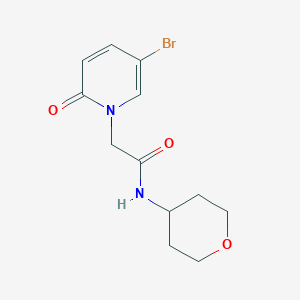
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
